(2Z,4E)-2,4-Decadienal is an organic compound classified as a medium-chain aldehyde, characterized by its distinct aroma and flavor profile. It is particularly noted for its presence in various food products, contributing to flavors reminiscent of fried and fatty foods. The compound has garnered attention due to its potential applications in food science and biochemistry.
(2Z,4E)-2,4-Decadienal is naturally found in several food items, including butter, cooked beef, fish, and various snack foods like potato chips and roasted peanuts. Its aromatic properties make it a valuable compound in the flavoring industry. Additionally, it is a product of lipid peroxidation of linoleic acid, which can occur during the cooking or processing of fats .
The synthesis of (2Z,4E)-2,4-decadienal can be achieved through several methods:
(2Z,4E)-2,4-Decadienal has a linear structure with two conjugated double bonds and an aldehyde functional group at one end. Its molecular formula is , and its structural representation can be expressed as:
(2Z,4E)-2,4-decadienal undergoes various chemical reactions typical for aldehydes:
The oxidation and reduction processes typically require specific reaction conditions such as solvent choice and temperature control to ensure high yields of desired products.
The mechanism of action for (2Z,4E)-2,4-decadienal primarily involves its role as a lipid peroxidation product:
The compound's flash point indicates that it should be handled with care due to flammability risks when heated above this temperature.
(2Z,4E)-2,4-decadienal has several scientific uses:
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